molecular formula C10H18ClNO2 B15298671 rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride

rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride

Cat. No.: B15298671
M. Wt: 219.71 g/mol
InChI Key: PUOCNYVOUNRNRV-KEMIKLHMSA-N
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Description

rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[321]octan-6-yl]acetate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1

InChI Key

PUOCNYVOUNRNRV-KEMIKLHMSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@@H]2C[C@H]1CNC2.Cl

Canonical SMILES

COC(=O)CC1CC2CC1CNC2.Cl

Origin of Product

United States

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